Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
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Overview
Description
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazolidine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a thiadiazolidine ring with a carboxylate and dioxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyridine-4-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazolidine ring. The final step involves oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The chloropyridinyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(2-fluoropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a fluorine atom instead of chlorine.
Tert-butyl 5-(2-bromopyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 5-(2-methylpyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of tert-butyl 5-(2-chloropyridin-4-YL)-1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom in the pyridinyl moiety can influence its electronic properties and reactivity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H16ClN3O4S |
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Molecular Weight |
333.79 g/mol |
IUPAC Name |
tert-butyl 5-(2-chloropyridin-4-yl)-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
InChI |
InChI=1S/C12H16ClN3O4S/c1-12(2,3)20-11(17)16-7-6-15(21(16,18)19)9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
ILQJYMOAVNZDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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